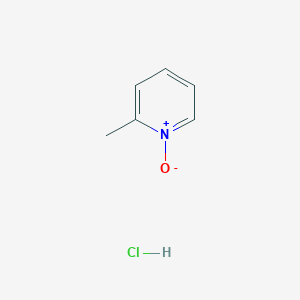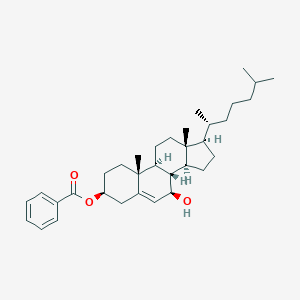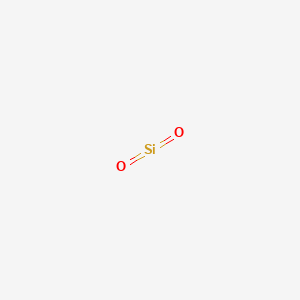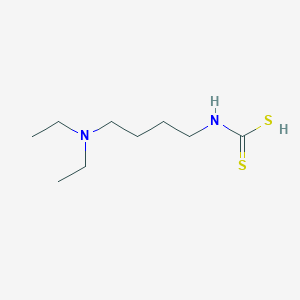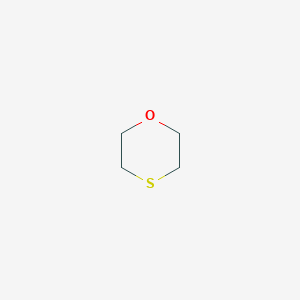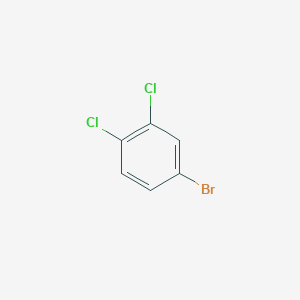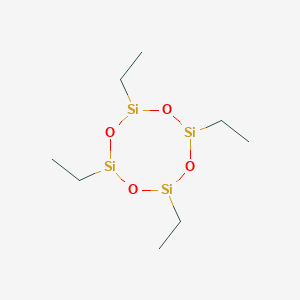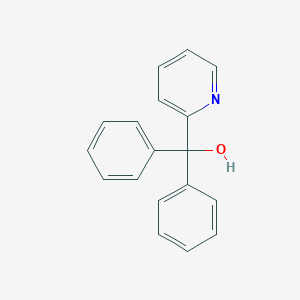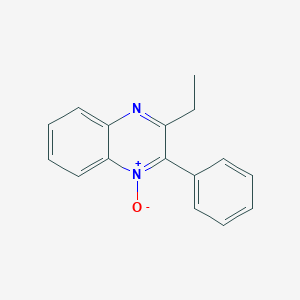
2-Ethyl-3-phenylquinoxaline 4-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-3-phenylquinoxaline 4-oxide is an organic compound with the molecular formula C16H14N2O. It is a member of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-phenylquinoxaline 4-oxide typically involves the condensation of an appropriate 1,2-diamine with a 1,2-dicarbonyl compound. The reaction is usually carried out in the presence of an oxidizing agent to form the quinoxaline ring system. The ethyl and phenyl groups are introduced through subsequent alkylation and arylation reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
化学反应分析
Types of Reactions
2-Ethyl-3-phenylquinoxaline 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent quinoxaline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Parent quinoxaline.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
科学研究应用
2-Ethyl-3-phenylquinoxaline 4-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-Ethyl-3-phenylquinoxaline 4-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or induce apoptosis through the activation of specific signaling pathways.
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family.
2-Phenylquinoxaline: Lacks the ethyl and N-oxide groups.
3-Ethylquinoxaline: Lacks the phenyl and N-oxide groups.
Uniqueness
2-Ethyl-3-phenylquinoxaline 4-oxide is unique due to the presence of both ethyl and phenyl groups along with the N-oxide functionality. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
16007-76-4 |
|---|---|
分子式 |
C16H14N2O |
分子量 |
250.29 g/mol |
IUPAC 名称 |
3-ethyl-1-oxido-2-phenylquinoxalin-1-ium |
InChI |
InChI=1S/C16H14N2O/c1-2-13-16(12-8-4-3-5-9-12)18(19)15-11-7-6-10-14(15)17-13/h3-11H,2H2,1H3 |
InChI 键 |
DTDAISANQIVFLT-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-] |
规范 SMILES |
CCC1=NC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-] |
同义词 |
2-Ethyl-3-phenylquinoxaline 4-oxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


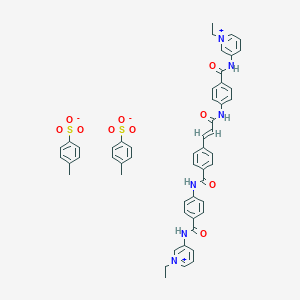
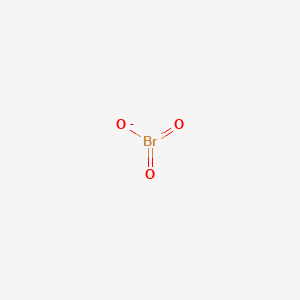
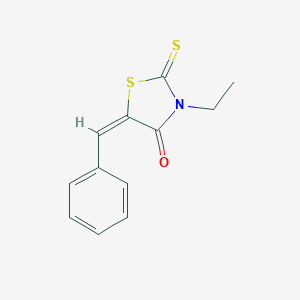
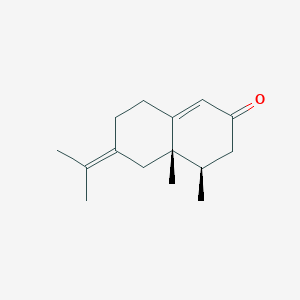
![2,3-Dihydro-2-[1-(hydroxymethyl)ethenyl]-7H-pyrano[2,3-g]-1,4-benzodioxin-7-one](/img/structure/B103141.png)
